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Compound of Interest

Compound Name: Fluoroimide

Cat. No.: B1207414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Fluoroimide, a chlorinated and fluorinated maleimide derivative. The document details the

synthetic protocol, physical and spectroscopic properties, and analytical methodologies

essential for the preparation and verification of this compound.

Introduction
Fluoroimide, with the IUPAC name 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, is a

compound belonging to the class of N-substituted maleimides. Its structure is characterized by

a central pyrrole-2,5-dione ring, substituted with two chlorine atoms at the 3 and 4 positions

and a 4-fluorophenyl group attached to the nitrogen atom. While historically investigated for its

fungicidal properties, the unique chemical architecture of Fluoroimide, incorporating both

chloro and fluoro moieties, makes it a subject of interest for further research in medicinal

chemistry and materials science. This guide serves as a technical resource for researchers

engaged in the synthesis, modification, and analysis of Fluoroimide and related compounds.

Synthesis of Fluoroimide
The primary synthetic route to Fluoroimide involves the condensation reaction between 2,3-

dichloromaleic anhydride and 4-fluoroaniline. This reaction proceeds via the formation of an

intermediate maleamic acid, which subsequently undergoes dehydrative cyclization to yield the

target imide.
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Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-

aryldichloromaleimides.[1]

Materials:

2,3-Dichloromaleic anhydride

4-Fluoroaniline

Glacial Acetic Acid (or an aqueous medium)

Standard laboratory glassware and equipment (reflux condenser, heating mantle, filtration

apparatus)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

2,3-dichloromaleic anhydride in a suitable solvent, such as glacial acetic acid or water.

Add an equimolar amount of 4-fluoroaniline to the solution.

Heat the reaction mixture to reflux (approximately 100-120 °C for aqueous or acetic acid-

based systems) and maintain this temperature for a period of 2 to 15 hours, depending on

the solvent and desired reaction completion.[1]

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer

Chromatography (TLC).

Upon completion of the reaction, allow the mixture to cool to room temperature.

The crystalline product, Fluoroimide, will precipitate out of the solution.

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove

any residual acid and unreacted starting materials.

Dry the purified product under vacuum to obtain N-(4-fluorophenyl)-2,3-dichloromaleimide.
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Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.[1]
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Caption: Synthetic pathway for Fluoroimide.

Characterization of Fluoroimide
A thorough characterization of the synthesized Fluoroimide is crucial to confirm its identity,

purity, and structural integrity. The following section outlines the expected physical properties

and the analytical techniques employed for its characterization.

Physical Properties
The table below summarizes the key physical properties of Fluoroimide.
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Property Value

Molecular Formula C₁₀H₄Cl₂FNO₂

Molecular Weight 260.05 g/mol

Appearance Pale yellow crystalline solid

Melting Point 238-242 °C

Solubility
Sparingly soluble in DMSO and slightly soluble

in Methanol.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of Fluoroimide. The expected

data from various spectroscopic techniques are detailed below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule, as well as the environment of the fluorine atom.

¹H-NMR: The proton NMR spectrum is expected to be relatively simple, showing signals

corresponding to the protons on the 4-fluorophenyl ring. Due to the symmetry of the p-

substituted ring, two sets of signals, likely appearing as multiplets or doublets of doublets,

are anticipated in the aromatic region (typically δ 7.0-7.5 ppm).

¹³C-NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the

molecule. Key expected signals include those for the carbonyl carbons (C=O) of the imide

ring (typically in the range of δ 160-170 ppm), the chlorinated carbons of the pyrrole ring (C-

Cl), and the carbons of the 4-fluorophenyl ring. The carbon directly attached to the fluorine

atom will exhibit a characteristic large coupling constant (¹JCF).

¹⁹F-NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and

electronic environment of the fluorine atom. A single resonance is expected for the fluorine

atom on the phenyl ring. The chemical shift will be indicative of its aromatic environment.

3.2.2. Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule. The

characteristic absorption bands for Fluoroimide are summarized in the table below.

Wavenumber (cm⁻¹) Functional Group

~1700-1750 C=O stretch (imide carbonyls)

~1600, ~1500 C=C stretch (aromatic ring)

~1200-1250 C-F stretch

~700-850 C-Cl stretch

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For Fluoroimide, the molecular ion peak (M⁺) is expected at m/z corresponding to

its molecular weight (260.05 g/mol ). The isotopic pattern of the molecular ion will be

characteristic of a molecule containing two chlorine atoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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